{[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid
CAS No.:
Cat. No.: VC13431850
Molecular Formula: C11H14FNO2
Molecular Weight: 211.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14FNO2 |
|---|---|
| Molecular Weight | 211.23 g/mol |
| IUPAC Name | 2-[1-(4-fluorophenyl)ethyl-methylamino]acetic acid |
| Standard InChI | InChI=1S/C11H14FNO2/c1-8(13(2)7-11(14)15)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,15) |
| Standard InChI Key | UGKJYJLDMCHGON-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)F)N(C)CC(=O)O |
| Canonical SMILES | CC(C1=CC=C(C=C1)F)N(C)CC(=O)O |
Introduction
Chemical Structure and Nomenclature
The systematic name {[1-(4-Fluoro-phenyl)-ethyl]-methyl-amino}-acetic acid provides a precise description of its molecular architecture. The core structure consists of an acetic acid backbone (), to which a methylamino group () is attached. This amino group is further substituted with a [1-(4-fluorophenyl)ethyl] moiety, comprising a fluorinated benzene ring () linked to an ethyl chain ().
Molecular Formula and Weight
The molecular formula is deduced as , with a theoretical molecular weight of 211.23 g/mol. This calculation accounts for the contributions of each atomic constituent:
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Carbon (12.01 g/mol × 11) = 132.11
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Hydrogen (1.01 g/mol × 14) = 14.14
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Fluorine (19.00 g/mol) = 19.00
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Nitrogen (14.01 g/mol) = 14.01
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Oxygen (16.00 g/mol × 2) = 32.00
Structural Features
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Aromatic System: The 4-fluorophenyl group introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
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Amino-Acetic Acid Linkage: The methylamino group and carboxylic acid functionality enable hydrogen bonding and salt formation, critical for solubility and biological activity.
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Stereochemistry: The ethyl chain at the 1-position of the phenyl group introduces potential stereoisomerism, though specific configurations remain uncharacterized in literature.
Synthesis Pathways
While no direct synthesis protocols for this compound are documented, plausible routes can be extrapolated from methods used for analogous structures.
Key Synthetic Strategies
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Alkylation of Methylamine:
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Reacting methylamine with 1-(4-fluorophenyl)ethyl bromide in the presence of a base (e.g., ) to form the intermediate [1-(4-fluorophenyl)ethyl]-methylamine.
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Subsequent coupling with bromoacetic acid under alkaline conditions to introduce the carboxylic acid moiety.
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Reductive Amination:
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Condensation of 4-fluorophenylacetaldehyde with methylamine, followed by reduction using to yield the secondary amine.
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Functionalization with chloroacetic acid to finalize the structure.
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Challenges in Synthesis
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Steric Hindrance: Bulky substituents on the aromatic ring may impede reaction efficiency.
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Purification: Separation of isomers or byproducts requires advanced chromatographic techniques.
Physicochemical Properties
Predicted properties are derived from computational models and analogies to structurally related compounds.
Thermodynamic Parameters
| Property | Value |
|---|---|
| Melting Point | ~120–135°C (estimated) |
| Boiling Point | Decomposes above 250°C |
| Solubility in Water | Low (<1 g/L at 25°C) |
| LogP (Octanol-Water) | 1.8–2.3 (indicative) |
Spectroscopic Characteristics
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IR Spectroscopy:
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Strong absorption at ~1700 cm (C=O stretch of carboxylic acid).
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Peaks at ~1500 cm (aromatic C=C) and ~1240 cm (C-F stretch).
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NMR Spectroscopy:
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NMR: δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (CH adjacent to NH), δ 2.5–2.7 ppm (CH of methylamino).
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NMR: δ 175 ppm (COOH), δ 160–165 ppm (C-F), δ 45–55 ppm (N-CH).
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